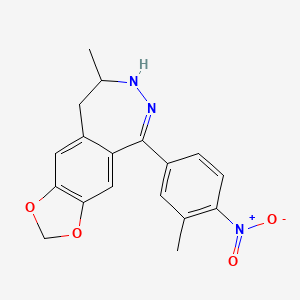

AMPA/kainate antagonist-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O4 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine |

InChI |

InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3 |

InChI Key |

SXFGVEYSGPJCQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |

Origin of Product |

United States |

Molecular and Subunit Specific Interactions of Ampa/kainate Antagonists

Subunit Composition and Functional Diversity of AMPA Receptors (GluA1-4)

AMPA receptors are tetrameric ion channels assembled from a combination of four different subunits: GluA1, GluA2, GluA3, and GluA4. The specific arrangement of these subunits within the tetramer dictates the receptor's functional properties, including its ion permeability, gating kinetics, and trafficking within the neuron. The majority of native AMPA receptors are heterotetramers, with the GluA2 subunit playing a pivotal role in determining calcium permeability. RNA editing of the GluA2 mRNA at the Q/R site results in an arginine residue in the channel pore, rendering the receptor impermeable to calcium ions. Receptors lacking the edited GluA2 subunit are calcium-permeable and exhibit a distinct inwardly rectifying current-voltage relationship.

The subunit composition also influences the receptor's kinetic properties. For instance, the presence of the "flip" or "flop" splice variants, located in an extracellular loop near the transmembrane domain, significantly affects the rate of desensitization. nih.gov "Flip" versions generally show slower and less complete desensitization compared to their "flop" counterparts. This differential desensitization, combined with subunit-specific deactivation rates, contributes to the diverse signaling capabilities of AMPA receptors at different synapses.

Table 1: Functional Properties Conferred by AMPA Receptor Subunits

| Subunit | Key Functional Characteristics |

| GluA1 | Often associated with synaptic plasticity, particularly long-term potentiation (LTP). Its trafficking to the synapse is activity-dependent. |

| GluA2 | Edited form (GluA2(R)) confers calcium impermeability and a linear current-voltage relationship. Constitutively trafficked to synapses. |

| GluA3 | Contributes to synaptic transmission and plasticity, with distinct trafficking and regulatory mechanisms compared to GluA1. |

| GluA4 | Predominantly expressed in early development and in specific brain regions like the cerebellum. Characterized by rapid kinetics. |

Orthosteric Binding Site Interactions of Competitive AMPA/Kainate Antagonists

Competitive antagonists of AMPA and kainate receptors act by binding to the same site as the endogenous agonist, glutamate (B1630785), which is located in the ligand-binding domain (LBD) of each subunit. The LBD is a bilobed, clamshell-like structure, and agonist binding induces a conformational change, closing the clamshell and triggering channel opening. Competitive antagonists, in contrast, bind to the LBD without inducing the full conformational change required for channel activation, thereby preventing the receptor from being activated by glutamate.

Due to the high degree of homology in the LBD among AMPA and kainate receptor subunits, many competitive antagonists exhibit activity at both receptor types. A prominent class of such antagonists is the quinoxaline-2,3-diones, which includes compounds like CNQX and NBQX. X-ray crystallography studies have revealed that these antagonists bind within the agonist pocket, making key hydrogen bond interactions with conserved residues that are also critical for glutamate binding. nih.gov The antagonist molecule essentially holds the LBD in an open or partially open conformation, preventing the clamshell closure necessary for channel gating. While broad-spectrum, some quinoxalinedione (B3055175) derivatives show a degree of selectivity for certain subunit combinations, highlighting the subtle structural differences within the orthosteric binding sites.

Allosteric Modulation and Non-Competitive Antagonism at AMPA/Kainate Receptors

Non-competitive antagonists inhibit receptor function by binding to a site distinct from the orthosteric agonist binding site. This allosteric binding site allows for a different mode of inhibition that is not overcome by increasing agonist concentrations. A well-characterized class of non-competitive AMPA receptor antagonists is the 2,3-benzodiazepines, such as GYKI 52466 and its more potent analog, GYKI 53655. nih.gov These compounds are highly selective for AMPA receptors and have been instrumental in pharmacologically isolating kainate receptor-mediated currents in native neurons. nih.govnih.gov

Structural studies have identified a novel allosteric binding site for some non-competitive inhibitors at the interface between the ion channel domain and the linkers connecting it to the LBD. nih.gov By binding to this site, these antagonists are proposed to act as a "wedge," preventing the conformational changes necessary for the ion channel to open. nih.gov This mechanism stabilizes the closed state of the receptor, effectively decoupling agonist binding from channel gating. Another example of a non-competitive antagonist is perampanel (B3395873), which also binds to an allosteric site within the transmembrane domain of the AMPA receptor, stabilizing the closed conformation of individual subunits. nih.gov

Receptor Gating and Desensitization Modulation by AMPA/Kainate Antagonists

The dynamic processes of receptor gating (the transition between closed and open states) and desensitization (a transition to a non-conducting, agonist-bound state) are crucial for shaping synaptic responses. Antagonists can profoundly influence these processes.

Competitive antagonists, by preventing agonist binding, inherently block the initiation of the gating process. More interestingly, non-competitive antagonists can directly modulate gating by stabilizing the closed state of the receptor channel. For example, perampanel's binding to the transmembrane domain allosterically reduces the probability of channel opening, even when glutamate is bound to the LBD. nih.gov This results in a decrease in the amplitude of the postsynaptic current.

Desensitization is a key mechanism for terminating the synaptic response and preventing excitotoxicity. The stability of the dimer interface between the LBDs of adjacent subunits is a critical determinant of the rate and extent of desensitization for both AMPA and kainate receptors. researchgate.net Antagonists can modulate desensitization in complex ways. For instance, the binding of a subunit-selective competitive antagonist to a heteromeric receptor can lead to a paradoxical potentiation of the response. By occupying the binding site on one subunit type, the antagonist can prevent that subunit from contributing to the cooperative desensitization of the entire receptor complex, leading to a more sustained current. pnas.org This highlights the intricate interplay between subunit composition, ligand binding, and the conformational changes that underlie receptor desensitization. Furthermore, some non-competitive antagonists can allosterically influence the desensitized state, further shaping the temporal profile of the receptor's response to glutamate.

Structure Activity Relationship Sar and Design Principles for Ampa/kainate Antagonists

Chemotypic Classification of AMPA/Kainate Antagonists

AMPA/kainate antagonists can be categorized into several distinct chemical classes, each characterized by a core scaffold that has been extensively modified to explore the structure-activity landscape.

One of the most well-studied classes is the quinoxaline-2,3-dione series. researchgate.netnih.gov These compounds, including early examples like CNQX and DNQX, are competitive antagonists at both AMPA and kainate receptors. nih.gov Structural modifications on the quinoxaline (B1680401) ring have been pivotal in modulating their affinity and selectivity. For instance, the introduction of a pyrrolyl group at the 7-position and a substituent at the N1 position led to a third generation of analogs with selective affinity for AMPA/kainate receptors over NMDA receptors. nih.gov

Another significant class is based on the willardiine scaffold, a natural product. N3-substitution of the uracil (B121893) ring of willardiine with moieties like carboxyalkyl or carboxybenzyl groups can convert the agonist action of willardiine into antagonism at AMPA and kainate receptors. acs.org The length and nature of the linker and the terminal acidic group in these substituents are critical for antagonist activity. acs.org

Decahydroisoquinoline (B1345475) derivatives represent another chemotype. These compounds, with a carboxylic acid group near the nitrogen atom, can be viewed as conformationally restricted analogs of glutamate (B1630785). encyclopedia.pub Certain decahydroisoquinolines have been shown to selectively antagonize GluK5-containing kainate receptors. acs.org

More recent developments have introduced novel heterocyclic systems, such as the pyrazolo[1,5-c]quinazoline (B1257617) ring system. nih.gov Substitutions at the 1, 9, and 2 positions of this scaffold have yielded compounds with good affinity and selectivity for AMPA receptors. Specifically, a 1,2-dicarboxylic acid moiety and appropriate benzo-substituents are important for selective AMPA antagonism, while a 2-carboxybenzoylamino substituent at position-9 can confer selectivity for kainate receptors. nih.gov

| Chemotype | Core Structure | Key Features and General SAR |

| Quinoxaline-2,3-diones | Quinoxaline-2,3-dione | Competitive antagonists. Substitutions at N1, 6, and 7 positions modulate affinity and selectivity for AMPA and kainate receptor subtypes. researchgate.netnih.gov |

| Willardiine Derivatives | Uracil | N3-substitution with carboxyalkyl or carboxybenzyl groups confers antagonist activity. The nature of the substituent influences potency and selectivity. acs.org |

| Decahydroisoquinolines | Decahydroisoquinoline | Conformationally restricted glutamate analogs. Some derivatives show selectivity for specific kainate receptor subunits (e.g., GluK5). acs.org |

| Pyrazolo[1,5-c]quinazolines | Pyrazolo[1,5-c]quinazoline | Substitutions at positions 1, 2, and 9 are crucial for affinity and selectivity. Specific substituents direct activity towards either AMPA or kainate receptors. nih.gov |

Pharmacophore Elucidation and Key Structural Motifs for AMPA/Kainate Receptor Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific receptor target. For noncompetitive AMPA receptor antagonists, a three-dimensional pharmacophore model has been proposed. This model consists of two hydrophobic regions, one hydrogen bond acceptor, and one aromatic region. nih.govresearchgate.net This model was successfully utilized to design a new class of allosteric modulators based on a tetrahydroisoquinoline skeleton. nih.gov

For competitive antagonists, the binding site is the glutamate recognition site within the ligand-binding domain (LBD). The key structural motifs that facilitate binding typically mimic the endogenous agonist, glutamate. These motifs generally include:

An alpha-amino acid moiety or a bioisosteric equivalent, which interacts with conserved residues in the binding pocket.

A distal acidic group , such as a carboxylic acid or a phosphonic acid, which interacts with another part of the binding site.

The distance and relative orientation between these two acidic groups are critical for determining whether a compound will act as an agonist or an antagonist, and for its selectivity between AMPA and kainate receptors. For instance, in willardiine-based antagonists, the N3-substituent introduces a second acidic group, and the linker's length and rigidity dictate the positioning of this group, leading to an antagonist profile. acs.org X-ray crystallography studies of antagonists bound to the LBD of AMPA and kainate receptors have revealed that antagonists typically induce a more "open" conformation of the LBD "clamshell" compared to agonists, which prevents the ion channel from opening.

Strategies for Enhancing Potency and Receptor Subtype Selectivity

Achieving high potency and selectivity for specific AMPA or kainate receptor subtypes is a major goal in antagonist design, as it can lead to more targeted therapeutic effects with fewer side effects. Several strategies have been employed to achieve this:

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule in a specific conformation that is preferred by a particular receptor subtype. The decahydroisoquinoline antagonists are an example of this strategy. acs.org

Bioisosteric Replacement: Replacing key functional groups with other groups that have similar steric and electronic properties can fine-tune the binding affinity and selectivity. For example, replacing a benzene (B151609) ring with a thiophene (B33073) ring in a series of willardiine-based antagonists led to increased potency and selectivity for the GluK1 kainate receptor subtype. nih.gov

Exploiting Subtype-Specific Residues: The ligand-binding domains of different AMPA and kainate receptor subunits have subtle differences in their amino acid composition. Designing molecules that can form specific interactions with these non-conserved residues is a powerful strategy for achieving subtype selectivity.

Systematic SAR Studies: The synthesis and pharmacological evaluation of a series of analogs with systematic modifications to a lead compound is a fundamental strategy. For example, in the pyrazolo[1,5-c]quinazoline series, varying the substituents at different positions allowed for the identification of features that promote selectivity for either AMPA or kainate receptors. nih.gov Similarly, in a series of quinoxaline-2,3-diones, the introduction of different substituents at the N1 and 7-positions, such as a phenylureamethyl group or a halogen, significantly impacted affinity for both AMPA and kainate receptors. nih.gov

| Strategy | Example | Outcome |

| Conformational Restriction | Decahydroisoquinoline derivatives | Increased selectivity for specific kainate receptor subunits. acs.org |

| Bioisosteric Replacement | Replacement of a benzene ring with a thiophene ring in willardiine antagonists | Increased potency and selectivity for the GluK1 subtype. nih.gov |

| Systematic SAR | Modification of substituents on the pyrazolo[1,5-c]quinazoline core | Identification of substituents that confer selectivity for either AMPA or kainate receptors. nih.gov |

| Systematic SAR | Introduction of a phenylureamethyl group on a quinoxaline-2,3-dione | High affinity for AMPA receptors with moderate affinity for kainate receptors. nih.gov |

Computational Approaches in AMPA/Kainate Antagonist Design

Computational chemistry plays an increasingly important role in the design and discovery of novel AMPA/kainate antagonists. These methods can provide insights into ligand-receptor interactions, predict binding affinities, and guide the design of new compounds.

Pharmacophore Modeling: As mentioned earlier, pharmacophore models can be generated from a set of known active compounds to identify the key chemical features responsible for their activity. nih.govresearchgate.net These models can then be used to screen virtual libraries of compounds to identify new potential antagonists. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can help to understand the binding mode of known antagonists and to predict the affinity of new, untested compounds. nih.gov For example, docking was used to investigate the possible binding modes of the noncompetitive antagonist perampanel (B3395873) and its analogs in AMPA receptors. nih.gov

Homology Modeling: When the experimental structure of a receptor is not available, a homology model can be built based on the known structure of a related protein. This approach has been used to create 3D models of the N-terminal domain of the AMPA receptor to study the binding of noncompetitive antagonists. researchgate.net

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to perform detailed conformational analysis of antagonists and to understand the nature of intramolecular interactions that influence their shape and binding properties. nih.gov This has been applied to the antagonist perampanel to understand the energetic differences between its various conformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, allowing researchers to study the stability of the binding mode and the conformational changes that occur upon ligand binding.

These computational approaches, often used in combination, provide a powerful toolkit for the rational design of novel AMPA/kainate antagonists with improved potency and selectivity.

Preclinical Methodologies for Characterizing Ampa/kainate Antagonists

In Vitro Electrophysiological Recordings in Neuronal Preparations

Electrophysiological recordings are fundamental in characterizing the functional effects of AMPA/kainate antagonists on neuronal activity. The patch-clamp technique, in its various configurations, is a primary tool for these investigations, allowing for precise measurement of ion channel currents in individual neurons.

In the whole-cell patch-clamp configuration, a micropipette forms a tight seal with the cell membrane, providing low-resistance electrical access to the entire neuron. This allows for the recording of macroscopic currents resulting from the activation of a large population of AMPA/kainate receptors. By applying an agonist like glutamate (B1630785) or AMPA, researchers can evoke an inward current, and the subsequent application of an antagonist will demonstrate a reduction in this current's amplitude. This method is crucial for determining the antagonist's potency (often expressed as the half-maximal inhibitory concentration, IC50) and its mechanism of action (competitive vs. non-competitive).

Single-channel recordings , achieved through cell-attached or excised patch configurations, offer a more detailed view of the antagonist's interaction with individual receptor-channels. These recordings can reveal changes in channel conductance, open probability, and mean open time in the presence of an antagonist. For instance, a non-competitive antagonist might reduce the single-channel conductance or decrease the frequency of channel opening without affecting the agonist's binding.

These electrophysiological studies are typically performed on cultured neurons or acutely isolated neurons from specific brain regions, providing a controlled environment to dissect the direct effects of the antagonist on receptor function.

In Vitro Receptor Binding Assays and Radioligand Studies

Receptor binding assays are essential for determining the affinity and selectivity of a compound for AMPA and kainate receptors. These assays typically utilize radiolabeled ligands that bind specifically to the target receptor. The two primary types of radioligand binding assays are saturation and competitive binding assays.

Saturation binding assays are used to determine the density of receptors in a given tissue preparation (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.

Competitive binding assays are employed to determine the affinity of an unlabeled compound (the antagonist) for the receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled antagonist. The antagonist will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the antagonist can be calculated. A lower Ki value indicates a higher binding affinity. A commonly used radioligand for AMPA receptors is [3H]AMPA. For kainate receptors, radioligands such as [3H]kainate and [3H]UBP310 have been utilized to characterize antagonist binding.

These assays are typically performed using membrane preparations from brain tissue or from cell lines engineered to express specific AMPA or kainate receptor subunits. This allows for the assessment of subunit selectivity of the antagonist.

| Radioligand | Receptor Target | Assay Type | Information Obtained |

| [3H]AMPA | AMPA Receptors | Competitive | Affinity (Ki) of unlabeled antagonists |

| [3H]Kainate | Kainate Receptors | Competitive | Affinity (Ki) of unlabeled |

Animal Behavioral Models for Preclinical Efficacy Assessment

Models of Neuropathic and Inflammatory Pain

Preclinical evaluation of AMPA/kainate antagonists for analgesic properties predominantly utilizes rodent models that simulate neuropathic and inflammatory pain states. These models are crucial for understanding the role of AMPA and kainate receptors in the transmission and modulation of pain signals.

In models of neuropathic pain, which can be induced by partial nerve injury such as the ligation of the spinal or sciatic nerves, the efficacy of AMPA/kainate antagonists is assessed. These antagonists have demonstrated the ability to alleviate the characteristic symptoms of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. For instance, the non-competitive AMPA receptor antagonist perampanel (B3395873) has been shown to significantly reduce mechanical allodynia and hyperalgesia in a chronic constriction injury model in mice. frontiersin.org Similarly, other selective, noncompetitive AMPA receptor antagonists like SYM 2206 and GYKI 52466 have produced antinociceptive effects in the spinal cord of mice with neuropathic pain. frontiersin.org

Inflammatory pain models are also widely employed to investigate the anti-inflammatory and analgesic effects of these antagonists. These models can be induced by injecting substances like formalin, carrageenan, or complete Freund's adjuvant into the paw of a rodent, leading to a localized inflammatory response and pain-related behaviors. nih.gov Perampanel has been observed to significantly reduce pain perception in such models, including the writhing test for visceral pain and the formalin-induced paw licking test. frontiersin.org The involvement of kainate receptors in pain signaling is also significant, with pharmacological inhibition or genetic ablation of these receptors leading to reduced pain behaviors in several animal models of chronic pain. bone-abstracts.orgwikipedia.org

The table below summarizes key findings from preclinical studies of AMPA/kainate antagonists in pain models:

| Compound | Model | Key Findings |

|---|---|---|

| Perampanel | Chronic Constriction Injury (Neuropathic Pain) | Significantly reduced mechanical allodynia and hyperalgesia. frontiersin.org |

| Perampanel | Formalin-induced Paw Licking (Inflammatory Pain) | Significantly reduced pain perception. frontiersin.org |

| SYM 2206 | Neuropathic and Inflammatory Pain | Produced antinociceptive effects in the spinal cord. frontiersin.org |

| GYKI 52466 | Neuropathic and Inflammatory Pain | Produced antinociceptive effects in the spinal cord. frontiersin.org |

Models of Anxiety-Like Behaviors

The anxiolytic potential of AMPA/kainate antagonists is evaluated using a variety of established rodent behavioral models. These tests are designed to induce anxiety-like states and assess the effects of pharmacological interventions on behaviors associated with anxiety.

The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, and the test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. The 2,3-benzodiazepine (2,3-BDZ) type AMPA receptor antagonist, GYKI 52466, has demonstrated anxiolytic-like activity in the EPM at non-sedative doses. bone-abstracts.org Other 2,3-BDZ compounds, such as GYKI 53405, GYKI 53655, EGIS-8332, and EGIS-9637, have also shown efficacy in this model. bone-abstracts.org However, some studies have reported conflicting results, with the AMPA-selective antagonist LY326325 and the AMPA/kainate antagonist NBQX inducing a dose-dependent decrease in the time spent in the open arms, suggesting a potential anxiogenic effect in the plus-maze test. jci.org

The light-dark box test is another common model for assessing anxiety-like behavior. This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments. EGIS-8332, a 2,3-BDZ type AMPA receptor antagonist, has been shown to be active in the light-dark test in mice. bone-abstracts.org

Other models used to evaluate the anxiolytic-like effects of AMPA/kainate antagonists include the m-chlorophenylpiperazine (mCPP)-induced anxiety model and the Vogel conflict test . In the mCPP model, the anxiogenic effects of the serotonin (B10506) receptor agonist mCPP are measured, and antagonists are evaluated for their ability to reverse these effects. GYKI 53405, GYKI 53655, and EGIS-9637 have all shown anxiolytic-like activity in this model. bone-abstracts.org The Vogel conflict test assesses the ability of a compound to increase punished licking behavior, which is suppressed by anxiogenic stimuli. EGIS-9637 and EGIS-10608 have demonstrated efficacy in this test. bone-abstracts.org

The following table summarizes the activity of various AMPA/kainate antagonists in preclinical models of anxiety:

| Compound | Model | Observed Effect |

|---|---|---|

| GYKI 52466 | Elevated Plus Maze (EPM) | Anxiolytic-like activity. bone-abstracts.org |

| GYKI 53405 | EPM, mCPP-induced anxiety | Anxiolytic-like activity. bone-abstracts.org |

| GYKI 53655 | EPM, mCPP-induced anxiety | Anxiolytic-like activity. bone-abstracts.org |

| EGIS-8332 | EPM, Light-Dark Box | Anxiolytic-like activity. bone-abstracts.org |

| EGIS-9637 | EPM, mCPP-induced anxiety, Vogel test | Anxiolytic-like activity. bone-abstracts.org |

| EGIS-10608 | EPM, Vogel test | Anxiolytic-like activity. bone-abstracts.org |

| NBQX | EPM | Anxiolytic-like activity in one study, bone-abstracts.org potential anxiogenic effect in another. jci.org |

| LY326325 | EPM | Potential anxiogenic effect. jci.org |

Models of Addiction-Related Behaviors

Preclinical research into the therapeutic potential of AMPA/kainate antagonists for substance use disorders utilizes several well-established animal models that mimic different aspects of addiction. These models are instrumental in dissecting the role of the glutamatergic system, particularly AMPA and kainate receptors, in the rewarding and reinforcing effects of drugs of abuse.

Conditioned Place Preference (CPP) is a Pavlovian conditioning paradigm used to assess the rewarding properties of a drug. In this model, the animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of the drug's rewarding effects. The AMPA/kainate antagonist DNQX, when injected into the nucleus accumbens, has been shown to inhibit the acquisition of CPP to amphetamine, suggesting an interference with the primary rewarding effects of the stimulant. bmj.com Furthermore, DNQX administered before testing inhibited the expression of CPP for both amphetamine and morphine, indicating a role for AMPA/kainate receptors in the retrieval of drug-associated memories. bmj.com

Operant Self-Administration is a model that assesses the reinforcing properties of a drug, where an animal learns to perform a specific action (e.g., lever pressing) to receive a drug infusion. This model is considered to have high face validity for compulsive drug-seeking behavior in humans. Studies using this paradigm have shown that AMPA/kainate antagonists can modulate drug-taking and drug-seeking behaviors. For instance, the antagonist CNQX has been found to decrease nicotine (B1678760) consumption in a self-administration model in rats. analyzedirect.comresearchgate.net However, the effects can be substance-specific, as CNQX did not have a significant impact on methamphetamine self-administration in the same study. analyzedirect.comresearchgate.net Microinjections of AMPA/kainate antagonists into the nucleus accumbens core have been particularly effective in attenuating cocaine-seeking behavior. bone-abstracts.org

Behavioral Sensitization is a phenomenon where repeated, intermittent administration of a drug of abuse leads to a progressive and enduring enhancement of its psychomotor stimulant effects. This is thought to model the increased drug craving and susceptibility to relapse seen in addiction. The development and expression of behavioral sensitization are known to involve neuroadaptations in the mesolimbic dopamine (B1211576) system, which is modulated by glutamatergic inputs. AMPA/kainate antagonists are investigated in this model for their ability to prevent the development or block the expression of sensitization to drugs like cocaine and amphetamine. bone-abstracts.org

The table below provides a summary of the effects of AMPA/kainate antagonists in preclinical models of addiction:

| Compound | Model | Substance | Key Findings |

|---|---|---|---|

| DNQX | Conditioned Place Preference | Amphetamine | Inhibited acquisition of CPP. bmj.com |

| DNQX | Conditioned Place Preference | Amphetamine, Morphine | Inhibited expression of CPP. bmj.com |

| CNQX | Self-Administration | Nicotine | Decreased consumption. analyzedirect.comresearchgate.net |

| CNQX | Self-Administration | Methamphetamine | No significant effect. analyzedirect.comresearchgate.net |

| AMPA/kainate antagonists | Self-Administration (microinjection into NAc core) | Cocaine | Attenuated cocaine-seeking behavior. bone-abstracts.org |

Models of Neurodegenerative Conditions

The role of excitotoxicity, mediated in part by AMPA and kainate receptors, in the pathophysiology of various neurodegenerative diseases has led to the investigation of their antagonists in relevant preclinical models.

In models of Amyotrophic Lateral Sclerosis (ALS) , a progressive motor neuron disease, AMPA receptor-mediated excitotoxicity is considered a contributing factor to motor neuron death. bone-abstracts.org The G93A transgenic mouse model, which expresses a mutant form of human superoxide (B77818) dismutase 1 (SOD1) and recapitulates many features of familial ALS, is a key tool in this research. In this model, the AMPA/kainate receptor antagonist NBQX has been shown to prolong the survival of the mice and prevent kainate-induced motor neuron death in culture. bone-abstracts.organalyzedirect.com

For Parkinson's Disease (PD) , characterized by the loss of dopaminergic neurons in the substantia nigra, excitotoxic mechanisms are also implicated. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used paradigm that mimics the dopaminergic neurodegeneration seen in PD. In this model, the kainate receptor antagonist UBP310 has demonstrated neuroprotective effects by improving the survival of dopaminergic neurons. bmj.com Furthermore, in the parkinQ311X mouse model, which represents a form of genetic parkinsonism, chronic administration of UBP310 prevented the loss of dopamine neurons. frontiersin.org

In the context of Huntington's Disease (HD) , a genetic disorder leading to progressive neurodegeneration, particularly in the striatum, modulation of AMPA receptors has been explored. While research has focused more on positive modulators, the findings underscore the importance of the AMPA receptor system in the disease process. In the R6/2 transgenic mouse model of HD, which exhibits a rapid and severe disease progression, treatment with an ampakine (a positive AMPA receptor modulator) has been shown to slow the progression of striatal neuropathology and improve motor function. cardiff.ac.uk

Regarding Alzheimer's Disease (AD) , a neurodegenerative disorder characterized by cognitive decline and the presence of amyloid plaques and neurofibrillary tangles, alterations in glutamatergic neurotransmission are well-documented. Studies in both human post-mortem tissue and in animal models, such as the APP/PS1 transgenic mouse, have revealed changes in the expression and subcellular distribution of AMPA and kainate receptors in the hippocampus, a brain region critical for memory. researchgate.netresearchgate.net These findings suggest that targeting these receptors could be a therapeutic strategy, although the direct effects of antagonists in these models are still under extensive investigation.

The table below summarizes the findings for AMPA/kainate antagonists in models of neurodegenerative conditions:

| Compound | Disease Model | Model Type | Key Findings |

|---|---|---|---|

| NBQX | Amyotrophic Lateral Sclerosis | G93A transgenic mouse | Prolonged survival. bone-abstracts.organalyzedirect.com |

| UBP310 | Parkinson's Disease | MPTP-induced mouse | Improved survival of dopaminergic neurons. bmj.com |

| UBP310 | Parkinson's Disease | parkinQ311X transgenic mouse | Prevented loss of dopamine neurons. frontiersin.org |

Models of Inflammatory Arthritis

The investigation of AMPA/kainate antagonists in the context of inflammatory arthritis has primarily utilized the antigen-induced arthritis (AIA) rat model . This model is particularly relevant as it shares several pathological features with human inflammatory arthritis, such as synovial inflammation, cartilage and bone erosion, and pain-related behaviors. researchgate.net

In the AIA model, arthritis is typically induced in a single joint, allowing for direct intra-articular administration of therapeutic agents and a clear comparison between the treated and untreated contralateral joint. A key compound that has been extensively studied in this model is the AMPA/kainate receptor antagonist NBQX .

Research has demonstrated that a single intra-articular injection of NBQX at the time of arthritis induction can significantly alleviate multiple symptoms of the disease. bmj.comresearchgate.net Specifically, NBQX treatment has been shown to:

Reduce knee swelling: A significant reduction in joint swelling is observed over a period of several weeks following NBQX administration. bone-abstracts.orgbmj.comresearchgate.netresearchgate.net

Alleviate pain-related behaviors: NBQX-treated rats exhibit a reduction in gait abnormalities and limping, which are used as indirect measures of pain. bone-abstracts.orgresearchgate.netcardiff.ac.uk

Decrease inflammation: Histological analysis of the joint tissues reveals a significant reduction in synovial inflammation in NBQX-treated animals. bone-abstracts.orgbmj.comresearchgate.netresearchgate.net

Protect against joint damage: NBQX treatment leads to a reduction in cartilage and bone erosions, as evidenced by histological, X-ray, and magnetic resonance imaging (MRI) analyses. bone-abstracts.orgbmj.comresearchgate.netresearchgate.net

Furthermore, molecular analyses have shown that NBQX can reduce the expression of pro-inflammatory mediators, such as interleukin-6 (IL-6) and cathepsin K, within the joint tissues. bone-abstracts.orgresearchgate.netresearchgate.net These findings suggest that AMPA/kainate receptors located on various cell types within the joint, including synoviocytes, play a crucial role in the inflammatory and degenerative processes of arthritis.

The table below summarizes the effects of NBQX in the antigen-induced arthritis model:

| Compound | Model | Key Findings |

|---|---|---|

| NBQX | Antigen-Induced Arthritis (AIA) in rats | Reduced knee swelling. bone-abstracts.orgbmj.comresearchgate.netresearchgate.net |

| NBQX | Antigen-Induced Arthritis (AIA) in rats | Alleviated pain-related gait abnormalities. bone-abstracts.orgresearchgate.netcardiff.ac.uk |

| NBQX | Antigen-Induced Arthritis (AIA) in rats | Decreased synovial inflammation. bone-abstracts.orgbmj.comresearchgate.netresearchgate.net |

| NBQX | Antigen-Induced Arthritis (AIA) in rats | Reduced cartilage and bone destruction. bone-abstracts.orgbmj.comresearchgate.netresearchgate.net |

| NBQX | Antigen-Induced Arthritis (AIA) in rats | Reduced expression of IL-6 and cathepsin K. bone-abstracts.orgresearchgate.netresearchgate.net |

Pharmacological and Mechanistic Characterization of Ampa/kainate Antagonists in Preclinical Contexts

Quantitative Receptor Affinity and Potency Determination

The initial characterization of an AMPA/kainate antagonist involves determining its binding affinity (Ki) and functional potency (IC50). Affinity, typically measured through radioligand binding assays, reflects the strength of the interaction between the antagonist and the receptor. Potency, on the other hand, is a measure of the concentration of the antagonist required to produce a 50% inhibition of a specific biological response, often assessed using electrophysiological techniques.

A range of compounds has been developed with varying affinities and potencies for AMPA and kainate receptors. Competitive antagonists, such as CNQX and NBQX, were among the first to be characterized and demonstrate affinity for both AMPA and kainate receptors. For instance, CNQX exhibits IC50 values of 0.3 µM for AMPA receptors and 1.5 µM for kainate receptors. northwestern.edu Non-competitive antagonists, like the 2,3-benzodiazepine GYKI 52466, act at an allosteric site and show high potency in blocking AMPA receptor-mediated responses with an IC50 of approximately 11 µM, while also antagonizing kainate receptors, albeit with a slightly higher IC50 of 7.5 µM.

Table 1: Receptor Affinity (Ki) and Potency (IC50) of Selected AMPA/Kainate Antagonists

| Compound | Receptor Target(s) | Ki (µM) | IC50 (µM) | Antagonist Type |

|---|---|---|---|---|

| CNQX | AMPA/Kainate | - | AMPA: 0.3, Kainate: 1.5 northwestern.edu | Competitive |

| NBQX | AMPA/Kainate | - | AMPA: 0.5, Kainate: 2 northwestern.edu | Competitive |

| GYKI 52466 | AMPA/Kainate | - | AMPA: 11, Kainate: 7.5 | Non-competitive |

| LY293558 | AMPA/GluK5 | GluR5: 4.8, GluR2: 3.25 | - | Competitive |

| UBP310 | GluK1/GluK3 | - | GluK1: 0.13 nih.gov | Competitive |

| Perampanel (B3395873) | AMPA/GluK5-containing KARs | - | AMPA: ~0.05, GluK1/5 & GluK2/5: ~0.1 northwestern.edu | Non-competitive |

Comparative Selectivity Profiles Across Ionotropic Glutamate (B1630785) Receptor Subtypes

A critical aspect of the pharmacological characterization of these antagonists is their selectivity profile across the different ionotropic glutamate receptor (iGluR) subtypes, which include AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors. Early antagonists like CNQX and DNQX, while potent at AMPA and kainate receptors, also showed some activity at the glycine (B1666218) binding site of the NMDA receptor. sciencesnail.com The development of compounds like NBQX represented a significant advancement, offering high selectivity for AMPA/kainate receptors over NMDA receptors. nih.gov

Non-competitive antagonists often exhibit greater selectivity. For example, GYKI 52466 and its analogs are highly selective for AMPA receptors, with minimal effects on kainate or NMDA receptors, making them valuable tools for isolating AMPA receptor-mediated currents in experimental settings. mdpi.comnih.gov Perampanel, an approved antiepileptic drug, was initially characterized as a selective non-competitive AMPA receptor antagonist. nih.gov However, more recent studies have revealed that it also inhibits kainate receptors containing the GluK5 subunit with a potency comparable to its action on AMPA receptors. northwestern.edu This highlights the importance of comprehensive profiling across all iGluR subtypes.

Table 2: Selectivity of Antagonists Across Ionotropic Glutamate Receptor Subtypes

| Compound | Primary Target(s) | Selectivity Profile |

|---|---|---|

| CNQX | AMPA/Kainate | Also antagonizes the glycine site on NMDA receptors. sciencesnail.com |

| NBQX | AMPA/Kainate | Highly selective for AMPA/kainate receptors over NMDA receptors. nih.gov |

| GYKI 52466 | AMPA | Highly selective for AMPA receptors with minimal effect on kainate or NMDA receptors. mdpi.comnih.gov |

| UBP310 | GluK1 | Displays 12,700-fold selectivity for GluK1 over GluK2 and no activity at NMDA receptors up to 10 µM. nih.gov |

| Perampanel | AMPA, GluK5-containing KARs | Potent antagonist of AMPA receptors and GluK1/GluK5 and GluK2/GluK5 heteromers. northwestern.edu |

Subtype-Specific Antagonism Within AMPA and Kainate Receptors

The AMPA and kainate receptor families are themselves composed of various subunits (GluA1-4 for AMPA; GluK1-5 for kainate), which can assemble into a variety of homo- and heteromeric receptor complexes with distinct pharmacological properties. nih.govdntb.gov.ua The development of subtype-selective antagonists has been crucial for dissecting the specific roles of these different receptor assemblies.

Within the kainate receptor family, significant progress has been made in developing antagonists with selectivity for specific subunits. For example, UBP310 is a potent and selective antagonist for GluK1-containing kainate receptors, with an IC50 of 130 nM for GluK1. nih.gov It also blocks homomeric GluK3 receptors. nih.gov Another compound, LY382884, is selective for kainate receptors containing the GluR5 (GluK1) subunit. sciencesnail.com More recently, antagonists with high selectivity for the GluK3 subunit have been discovered. nih.gov

Subtype-selective antagonists for AMPA receptors are less common. nih.gov However, some compounds show preferential antagonism for certain subunit compositions. For instance, LY293558 exhibits higher affinity for GluR2-containing AMPA receptors (Ki of 3.25 µM) compared to other AMPA receptor subunits. The differential effects of antagonists on GluA2-containing (calcium-impermeable) versus GluA2-lacking (calcium-permeable) AMPA receptors are an active area of research.

Influence on Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that are heavily dependent on iGluR activity. AMPA/kainate antagonists have been instrumental in investigating the roles of these receptors in both LTP and LTD.

The induction of many forms of LTP, particularly at CA1 synapses in the hippocampus, relies on the activation of NMDA receptors, which leads to an increase in the number and function of postsynaptic AMPA receptors. nih.gov Consequently, AMPA receptor antagonists can block the expression of this form of LTP. Kainate receptors also play a role in synaptic plasticity. Presynaptic kainate receptors are involved in both short- and long-term plasticity, including LTP and LTD. dntb.gov.ua For instance, the selective GluK1 antagonist UBP296 has been shown to block the induction of mossy fiber LTP in the hippocampus. nih.gov Similarly, LY382884, a selective antagonist for GluR5-containing kainate receptors, prevents the induction of mossy fiber LTP, which is an NMDA receptor-independent form of LTP.

Modulation of Neuronal Excitability and Network Activity

By blocking excitatory neurotransmission, AMPA/kainate antagonists can profoundly modulate neuronal excitability and the activity of entire neuronal networks. At the single-cell level, these antagonists reduce the frequency of action potential firing in response to excitatory inputs. In the hippocampus, activation of kainate receptors can lead to a marked increase in the firing frequency of CA1 pyramidal cells; an effect that can be blocked by kainate receptor antagonists. dntb.gov.ua

At the network level, AMPA and kainate receptors are involved in the generation and maintenance of rhythmic oscillatory activity, such as gamma and theta rhythms, which are thought to be important for cognitive processes. The application of kainate receptor agonists can induce gamma oscillations in hippocampal and amygdala slices. jneurosci.org This activity is dependent on kainate receptor activation, as antagonists like UBP302 can abolish these oscillations. jneurosci.org Furthermore, selective blockade of GluK5-containing kainate receptors with antagonists like UBP304 has been shown to reduce the frequency of hippocampal theta oscillations in freely moving rats, suggesting a role for this specific kainate receptor subtype in pacing this rhythm. In contrast, AMPA receptors appear to be more critical for transmitting the temporal structure of theta rhythms from presynaptic inputs to postsynaptic spiking.

Therapeutic Implications and Preclinical Efficacy of Ampa/kainate Antagonists

Anticonvulsant Efficacy in Experimental Epilepsy Models

AMPA/kainate receptor antagonists have demonstrated robust anticonvulsant effects in a wide range of animal models of epilepsy. Their ability to block the rapid excitatory neurotransmission mediated by these receptors makes them effective in suppressing seizure generation and propagation.

The non-competitive antagonist perampanel (B3395873) has shown broad-spectrum efficacy. In rodent models, it offered protection against audiogenic seizures, maximal electroshock (MES)-induced seizures, and pentylenetetrazol (PTZ)-induced seizures. nih.govresearchgate.net Perampanel was also effective in the 6 Hz electroshock-induced seizure model and in amygdala-kindled rats, where it significantly increased the afterdischarge threshold. nih.gov The non-competitive antagonist GYKI 52466 and the competitive antagonist NBQX have also been shown to be effective in animal models of reflex epilepsy, including sound-induced seizures in rats and photically induced myoclonus in baboons. nih.gov

Another compound, selurampanel (BGG492) , a competitive AMPA/kainate receptor antagonist, has demonstrated anticonvulsant activity in various rodent models, including those induced by electroshock or chemical convulsants, indicating a broad spectrum of potential antiepileptic activity. nih.govresearchgate.net

Table 1: Anticonvulsant Efficacy of AMPA/Kainate Antagonists in Rodent Models

| Compound | Model | Species | Efficacy (ED50) |

|---|---|---|---|

| Perampanel | Audiogenic seizures | Mouse | 0.47 mg/kg |

| Perampanel | Maximal Electroshock (MES) | Mouse | 1.6 mg/kg |

| Perampanel | Pentylenetetrazol (PTZ) | Mouse | 0.94 mg/kg |

| GYKI 52466 | Sound-induced seizures | Rat | 39 µmol/kg |

| NBQX | Sound-induced seizures | Rat | 40 µmol/kg |

Data sourced from multiple preclinical studies. nih.govresearchgate.netnih.gov

Neuroprotective Effects in Preclinical Models of Acute Brain Injury

The role of AMPA/kainate antagonists in mitigating neuronal damage following acute brain injury has been investigated in models of stroke and traumatic brain injury. The underlying principle is that excessive glutamate (B1630785) release following injury leads to excitotoxicity, a major contributor to secondary neuronal damage.

In a rat model of spinal cord trauma, the AMPA/kainate antagonist NBQX was shown to reduce tissue loss and functional impairment in a dose-dependent manner. jneurosci.org Treatment with NBQX resulted in significant sparing of gray matter and improved recovery of locomotor function. jneurosci.org In vitro studies using murine cortical neuronal cultures suggested that while NMDA receptors might play a more dominant role in traumatic neuronal death in that specific model, AMPA/kainate antagonists could still contribute to neuroprotection. nih.gov However, in one in vitro model of traumatic cortical neuronal injury, the more specific AMPA/kainate antagonist NBQX was found to be ineffective. nih.gov

In models of hypoxic white matter injury, blockade of AMPA/kainate receptors with NBQX prevented the loss of axon function, the disruption of axonal morphology, and the swelling of myelin profiles. elsevierpure.com This suggests that AMPA/kainate receptor activation is a significant contributor to axonal injury in hypoxic conditions. elsevierpure.com

Analgesic and Anti-Migraine Potential in Animal Models

AMPA/kainate antagonists have shown promise in preclinical models of pain and migraine, suggesting their potential utility in these debilitating conditions. The involvement of glutamate receptors in central pain pathways is well-established.

In murine models of acute and chronic pain, the AMPA receptor antagonist perampanel demonstrated significant analgesic and anti-inflammatory effects. frontiersin.org It was effective in reducing pain perception in models of nociceptive sensitivity, visceral pain, and inflammatory pain, as well as in alleviating mechanical allodynia and hyperalgesia associated with neuropathic pain. frontiersin.org The analgesic effects of AMPAkines, which potentiate AMPA receptor function, have also been observed in rat models of neuropathic and inflammatory pain, suggesting a complex role for these receptors in pain modulation. nih.gov

Regarding migraine, preclinical evidence points to the involvement of kainate receptors. Selective GluK1 kainate receptor antagonists have demonstrated efficacy in animal models of trigeminal activation, a key process in migraine pathophysiology. nih.gov The selective GluK1 antagonist LY466195 was shown to have a direct effect on neurogenic dural vasodilation, a model relevant to migraine. nih.gov While the competitive AMPA/kainate antagonist selurampanel (BGG492) was investigated in a clinical trial for acute migraine, it did not meet the primary endpoint. ncats.io

Anxiolytic-Like Effects in Preclinical Behavioral Paradigms

The modulation of glutamatergic neurotransmission by AMPA/kainate antagonists has been explored for its potential anxiolytic effects in various preclinical behavioral models.

A series of 2,3-benzodiazepine (2,3-BDZ) type non-competitive AMPA receptor antagonists have demonstrated anxiolytic-like activity in rodent models. nih.govresearchgate.net The reference compound GYKI 52466 was active in the elevated plus-maze (EPM) and the meta-chlorophenylpiperazine (mCPP)-induced anxiety model in rats at non-sedative doses. nih.gov Several analogues of GYKI 52466 also showed anxiolytic-like profiles in the EPM, mCPP-induced anxiety model, Vogel conflict test, and the light-dark test in mice. nih.gov Notably, the anxiolytic effects were observed at doses lower than those causing sedation. nih.govresearchgate.net The competitive antagonist NBQX also showed anxiolytic-like activity in the EPM. nih.gov

Table 2: Anxiolytic-Like Efficacy of Non-Competitive AMPA Receptor Antagonists

| Compound | Animal Model | Species | Minimal Effective Dose (MED) |

|---|---|---|---|

| GYKI 52466 | Elevated Plus-Maze (EPM) | Rat | 0.01 mg/kg |

| EGIS-10608 | Elevated Plus-Maze (EPM) | Rat | 0.01 mg/kg |

| EGIS-8332 | Elevated Plus-Maze (EPM) | Rat | 0.1 mg/kg |

| EGIS-9637 | Elevated Plus-Maze (EPM) | Rat | 0.1 mg/kg |

| EGIS-9637 | Vogel Conflict Test | Rat | 2.5 mg/kg |

Data from a study evaluating a series of 2,3-benzodiazepine type AMPA receptor antagonists. nih.gov

Attenuation of Addiction-Related Behaviors in Rodent Models

The role of glutamate signaling in the neurobiology of addiction has led to the investigation of AMPA/kainate antagonists as potential therapeutic agents for substance use disorders. Preclinical studies have shown that these antagonists can attenuate various addiction-related behaviors in rodent models.

AMPA/kainate antagonists have been found to reduce addictive-like behaviors for a range of substances, including stimulants (cocaine, amphetamine), nicotine (B1678760), opioids, and alcohol. The primary behavioral paradigms used in this research include behavioral sensitization, drug-induced locomotor activity, conditioned place preference, and operant self-administration. While results can be variable depending on the specific drug, antagonist, and experimental protocol, there is a substantial body of evidence suggesting a beneficial effect. For instance, these antagonists have shown particular promise in attenuating cocaine-seeking behavior, especially when administered directly into the nucleus accumbens.

Impact on Inflammatory and Degenerative Processes in Arthritis Models

Recent research has implicated glutamate receptors, including AMPA and kainate subtypes, in the pathophysiology of arthritis. AMPA/kainate antagonists have been shown to exert both anti-inflammatory and chondroprotective effects in animal models of this disease.

In a rat model of antigen-induced arthritis (AIA), a single intra-articular injection of the AMPA/kainate antagonist NBQX significantly reduced knee swelling, synovial inflammation, and end-stage joint destruction. bmj.comresearchgate.net Furthermore, NBQX treatment led to a decrease in the expression of meniscal interleukin-6 (IL-6) and whole-joint cathepsin K, both of which are involved in inflammatory and degenerative processes. bmj.com In a mouse model of post-traumatic osteoarthritis (PTOA) induced by anterior cruciate ligament rupture, intra-articular NBQX substantially reduced swelling and joint degeneration. nih.govnih.govjci.org

Table 3: Efficacy of NBQX in a Rat Model of Antigen-Induced Arthritis

| Parameter | Reduction with NBQX |

|---|---|

| Knee Swelling | 33% |

| Synovial Inflammation Score | 34% |

| Joint Degeneration Score | 27% |

Data from a study on the role of AMPA/kainate receptors in inflammatory arthritis. bmj.comresearchgate.net

Modulation of Pathophysiology in Animal Models of Amyotrophic Lateral Sclerosis

Excitotoxicity mediated by AMPA receptors has been implicated in the selective death of motor neurons in amyotrophic lateral sclerosis (ALS). Consequently, AMPA/kainate antagonists have been evaluated for their therapeutic potential in preclinical models of this neurodegenerative disease.

In the G93A transgenic mouse model of familial ALS, treatment with the AMPA/kainate receptor antagonist NBQX was found to prolong survival. nih.govfrontiersin.org In vitro, NBQX protected cultured motor neurons from kainate-induced death. nih.gov Another non-competitive AMPA receptor antagonist, ZK 187638 , has also been reported to protect motor neurons, improve motor function, and prolong survival by over 10% in the hSOD1G93A mouse model. nih.gov In vitro studies have further demonstrated that motor neurons are particularly vulnerable to AMPA/kainate receptor-mediated injury, and that selective antagonists can protect against this degeneration. jneurosci.orgjneurosci.org It is noteworthy that riluzole , a drug approved for ALS with a complex mechanism of action that includes effects on glutamate transmission, has shown inconsistent results on lifespan and motor function in some ALS mouse models. rcsi.com

Effects in Preclinical Models of Parkinson's Disease

The therapeutic potential of AMPA/kainate antagonists in Parkinson's disease (PD) has been extensively investigated in various preclinical models. These studies aim to understand how modulating the glutamatergic system, specifically through the blockade of AMPA and kainate receptors, can alleviate the motor symptoms, offer neuroprotection, and manage the complications arising from long-term dopamine (B1211576) replacement therapy, such as L-DOPA-induced dyskinesia. The primary preclinical models used in this research are the neurotoxin-based models, including the 6-hydroxydopamine (6-OHDA) rodent model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate and rodent models.

Attenuation of Motor Symptoms

In preclinical models of Parkinson's disease, the efficacy of AMPA/kainate antagonists in improving motor function has been a key area of investigation. The unilateral 6-OHDA lesion in rats is a widely used model that induces rotational behavior in response to dopaminergic agents, mimicking motor deficits. While some studies suggest that AMPA receptor antagonists alone may not be sufficient to reverse motor deficits in 6-OHDA-lesioned rats, they have been shown to potentiate the effects of L-DOPA and dopamine agonists. For instance, the competitive AMPA antagonist NBQX has been reported to decrease rigidity and enhance the anti-parkinsonian actions of L-DOPA.

In primate models, which more closely resemble the human condition, the effects have been more pronounced. In MPTP-lesioned monkeys, the noncompetitive AMPA receptor antagonist LY300164 demonstrated a significant potentiation of the motor-activating effects of a low dose of levodopa (B1675098), increasing motor activity by as much as 86%. nih.gov With a medium dose of levodopa, motor activity was increased by up to 54%. nih.gov This suggests that AMPA receptor antagonism could allow for a reduction in the therapeutic dose of L-DOPA, potentially delaying the onset of motor complications.

Table 1: Effects of AMPA/Kainate Antagonists on Motor Symptoms in Preclinical PD Models

| Compound | Preclinical Model | Key Findings |

|---|---|---|

| LY300164 | MPTP-lesioned monkeys | Potentiated motor activating effects of low-dose levodopa by up to 86% and medium-dose levodopa by up to 54%. nih.gov |

| NBQX | 6-OHDA-lesioned rats | Decreased rigidity and potentiated the anti-parkinsonian actions of L-DOPA and dopamine agonists. |

Neuroprotective Effects

A critical goal in Parkinson's disease research is the development of therapies that can slow or halt the progressive degeneration of dopaminergic neurons. The excitotoxicity hypothesis, which implicates excessive glutamate receptor activation in neuronal death, provides a strong rationale for investigating the neuroprotective potential of AMPA/kainate antagonists.

Studies utilizing the MPTP mouse model have provided evidence for the neuroprotective effects of kainate receptor antagonists. The administration of the kainate receptor antagonist UBP310 was found to significantly increase the survival of dopaminergic neurons in the substantia nigra pars compacta. nih.gov However, this neuroprotective effect did not translate to a rescue of dopamine levels or dopamine transporter expression in the striatum. nih.gov Interestingly, the neuroprotective action of UBP310 in this model did not appear to be dependent on specific kainate receptor subunits. nih.gov In a genetic model of Parkinson's disease, the parkinQ311X mouse, chronic administration of UBP310 was also shown to prevent the loss of dopamine neurons. This effect was associated with the rescue of the abnormal firing rate of these neurons and a downregulation of the GluK2 kainate receptor subunit.

Conversely, in the 6-OHDA model, UBP310 did not demonstrate a reduction in toxin-induced cell loss in the midbrain, suggesting that the neuroprotective efficacy of these antagonists may be model-dependent. nih.gov

Table 2: Neuroprotective Effects of AMPA/Kainate Antagonists in Preclinical PD Models

| Compound | Preclinical Model | Key Findings |

|---|---|---|

| UBP310 | MPTP mouse model | Significantly increased survival of dopaminergic neurons in the substantia nigra pars compacta. nih.gov |

| UBP310 | ParkinQ311X mouse model | Prevented dopamine neuron loss and rescued abnormal neuronal firing rate. |

| UBP310 | 6-OHDA rat model | Did not attenuate intrastriatal 6-OHDA-induced cell loss in the midbrain. nih.gov |

Reduction of L-DOPA-Induced Dyskinesia

Long-term treatment with L-DOPA, the gold standard for managing Parkinson's disease symptoms, often leads to the development of debilitating L-DOPA-induced dyskinesias (LIDs). The basal ganglia circuitry, which is heavily implicated in the pathophysiology of both Parkinson's disease and LID, is rich in glutamatergic synapses, making AMPA and kainate receptors attractive targets for managing this complication.

Preclinical studies in MPTP-lesioned primates have provided compelling evidence for the anti-dyskinetic effects of AMPA receptor antagonists. The noncompetitive AMPA antagonist LY300164 was shown to decrease L-DOPA-induced dyskinesia by up to 40%. nih.gov This suggests that the upregulation of AMPA receptors may play a role in the expression of LID.

Table 3: Effects of AMPA/Kainate Antagonists on L-DOPA-Induced Dyskinesia in Preclinical PD Models

| Compound | Preclinical Model | Key Findings |

|---|---|---|

| LY300164 | MPTP-lesioned monkeys | Decreased L-DOPA-induced dyskinesia by up to 40%. nih.gov |

| Zonisamide | 6-OHDA mouse model | Chronic administration with L-DOPA increased the duration and severity of LID. nih.gov |

| Zonisamide | 6-OHDA mouse model | Delayed the peak of LID and reduced severity before the peak, but increased the overall duration of LID. nih.gov |

Advanced Research Perspectives and Unexplored Avenues for Ampa/kainate Antagonists

Investigation of Non-Canonical and Metabotropic Mechanisms of Kainate Receptors in Antagonist Action

While kainate receptors (KARs) are classically defined as ionotropic glutamate (B1630785) receptors that form ion channels, a growing body of research has illuminated their ability to signal through non-canonical, metabotropic pathways. nih.govnih.gov These mechanisms, which are independent of ion flux, involve the activation of G-proteins and subsequent intracellular signaling cascades. nih.govphysoc.org Understanding these pathways is a critical frontier in developing antagonists with more precise therapeutic actions.

Recent studies have demonstrated that presynaptic KARs can modulate the release of neurotransmitters like glutamate and GABA via metabotropic actions. nih.govdntb.gov.ua This modulation is often biphasic, where low concentrations of KAR agonists facilitate neurotransmitter release, while higher concentrations inhibit it. nih.gov The metabotropic effects of KARs have been shown to be sensitive to pertussis toxin, confirming the involvement of G-proteins in this signaling process. nih.govphysoc.org For instance, at hippocampal mossy fiber-CA3 synapses, KARs can control glutamate release through a G-protein-dependent mechanism. nih.gov

The investigation into how antagonists affect these non-canonical pathways is an emerging area of research. Antagonists that can selectively block either the ionotropic or the metabotropic signaling of KARs could offer a more nuanced approach to treating neurological disorders. Differentiating these actions is a key challenge, as many existing antagonists were developed based on their ability to block ion channel function. Future research will need to focus on developing pharmacological tools that can dissect these dual signaling roles. The exploration of antagonists' effects on G-protein activation, second messenger systems, and protein kinase cascades downstream of KAR activation will be essential. nih.govresearchgate.net

Development of Subtype-Selective Kainate Receptor Antagonists for Specific Therapeutic Targets

The kainate receptor family is composed of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. wikipedia.org These subunits can assemble into various homomeric and heteromeric receptor combinations, each with distinct pharmacological properties and anatomical distributions. mdpi.com This diversity presents an opportunity for the development of subtype-selective antagonists that can target specific neuronal circuits or disease processes with greater precision and potentially fewer side effects.

Significant effort has been dedicated to creating antagonists that can differentiate between these subunits. nih.gov While developing ligands that can distinguish between AMPA and kainate receptors has been challenging due to the homology in their binding sites, progress has been made in achieving selectivity within the kainate receptor family. mdpi.com For example, research has yielded antagonists with a preference for the GluK1 subunit, which have shown potential in models of pain and migraine. nih.gov

More recently, the focus has expanded to other subunits. A notable achievement has been the discovery of the first highly selective competitive antagonist for the GluK3 receptor subtype. mdpi.com Through the synthesis of quinoxaline-2,3-dione analogues, a compound was identified that exhibits a 400-fold preference for GluK3 over other kainate and AMPA receptor subunits. mdpi.com This breakthrough opens new avenues for investigating the specific physiological roles of GluK3-containing receptors.

Table 1: Examples of Subtype-Selective Kainate Receptor Antagonists

| Compound Class | Selective Target | Potential Therapeutic Area |

|---|---|---|

| Decahydroisoquinoline (B1345475) Derivatives | GluK1 (formerly GluR5) | Pain, Migraine |

| Quinoxaline-2,3-dione Analogues | GluK3 | Research Tool |

| N3-substituted Willardiine Derivatives | GluK5 | Research Tool |

The continued development of subtype-selective antagonists is crucial for elucidating the specific contributions of different KAR subunits to synaptic transmission, plasticity, and various neuropathologies. nih.gov

Integration of Optogenetic and Chemogenetic Tools in Studying Antagonist Effects

Optogenetics and chemogenetics are powerful techniques that allow for the precise temporal and spatial control of neuronal activity. frontiersin.orgresearchgate.net These tools involve the use of genetically encoded proteins—light-sensitive opsins in optogenetics and engineered receptors activated by specific molecules in chemogenetics—to manipulate the function of specific cell populations. en-journal.orgyoutube.com The integration of these technologies into the study of AMPA and kainate receptor antagonists offers unprecedented opportunities to dissect their effects on neural circuits.

By expressing light-gated channels or designer receptors in specific neuron types, researchers can simulate or inhibit the activity of a particular pathway and then examine how AMPA/kainate antagonists modulate these effects. For example, optogenetic stimulation of astrocytes has been shown to induce glutamate release, which in turn activates neuronal AMPA receptors. en-journal.org The application of an AMPA receptor antagonist can block this neuron-astrocyte signaling, demonstrating a clear causal link. en-journal.org

Chemogenetics, particularly through the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), allows for non-invasive and longer-lasting modulation of neuronal activity. youtube.com This approach can be used to investigate the chronic effects of receptor antagonism in specific circuits relevant to conditions like depression or epilepsy. frontiersin.org For instance, researchers could chronically inhibit a specific neuronal population with chemogenetics and then assess whether an AMPA/kainate antagonist can produce synergistic or occlusive effects on behavior. These advanced techniques provide a level of precision that is unattainable with systemic drug administration alone, enabling a more detailed understanding of how antagonists function within complex brain networks. frontiersin.org

Exploration of Novel Chemotypes and Scaffold Modifications for Improved Pharmacological Profiles

The search for AMPA/kainate antagonists with improved properties, such as higher potency, greater selectivity, and better pharmacokinetic profiles, is an ongoing effort in medicinal chemistry. nih.gov This involves the exploration of novel chemical structures (chemotypes) and the strategic modification of existing molecular scaffolds.

One of the most extensively studied classes of competitive AMPA/kainate antagonists is the quinoxaline-2,3-diones. mdpi.com Modifications to this scaffold have led to the development of numerous analogues with varying selectivity for AMPA versus kainate receptors, and even among kainate receptor subtypes. mdpi.comnih.gov Another important class is derived from willardiine, a natural agonist. mdpi.com Structural modifications of the willardiine scaffold have successfully converted it into a template for potent and selective antagonists. researchgate.net

Recent research continues to identify new chemotypes. For example, diarylamidines, initially developed as anti-infective agents, were found to possess non-competitive AMPA receptor antagonist activity, likely through an ion channel blocking mechanism. nih.gov The development of photoswitchable antagonists, such as derivatives of the quinoxaline-2,3-dione scaffold, represents another innovative approach. nih.gov These molecules can be turned "on" or "off" with specific wavelengths of light, offering precise spatiotemporal control over receptor blockade. The ongoing exploration of diverse chemical matter is essential for discovering next-generation antagonists with optimized therapeutic potential. ibmc.msk.ru

Table 2: Key Scaffolds for AMPA/Kainate Antagonist Development

| Scaffold | Antagonism Type | Key Developments |

|---|---|---|

| Quinoxaline-2,3-dione | Competitive | Led to highly potent and selective AMPA and kainate antagonists. |

| Willardiine | Competitive | Natural agonist scaffold modified to create potent antagonists. |

| Diarylamidine | Non-competitive | Novel chemotype identified with likely channel-blocking properties. |

| Quinazolinedione | Competitive | Hybrid scaffold combining features of quinoxaline-2,3-dione and kynurenic acid. |

Understanding Differential Effects of Competitive vs. Non-Competitive AMPA/Kainate Antagonism

Antagonists can block receptor function through different mechanisms, broadly categorized as competitive and non-competitive. youtube.com Understanding the distinct consequences of these mechanisms is crucial for predicting their physiological and therapeutic effects.

Competitive antagonists bind to the same site as the endogenous agonist, glutamate (the orthosteric site). youtube.com Their ability to block the receptor is surmountable; that is, it can be overcome by increasing the concentration of the agonist. youtube.com This means that in conditions of high glutamate release, the efficacy of a competitive antagonist may be reduced. Compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are classic examples of competitive antagonists at AMPA/kainate receptors. nih.gov

Non-competitive antagonists , on the other hand, bind to a different site on the receptor, known as an allosteric site. youtube.comnih.gov This binding event changes the conformation of the receptor, preventing it from being activated even when glutamate is bound. researchgate.net The effect of a non-competitive antagonist is generally not surmountable by increasing agonist concentration. youtube.com This can result in a more complete blockade of receptor function, regardless of synaptic glutamate levels. Perampanel (B3395873) is a marketed non-competitive AMPA receptor antagonist that acts as a negative allosteric modulator. nih.govresearchgate.net

The differential effects of these two modes of antagonism are an active area of investigation. For example, in models of excitotoxicity, both competitive and non-competitive antagonists can be neuroprotective, but their time dynamics and mechanisms may differ. nih.gov Non-competitive antagonists may offer a more consistent level of blockade during pathological states characterized by excessive glutamate release, such as seizures or ischemia. mdpi.com Conversely, the surmountable nature of competitive antagonists might be advantageous in scenarios where preserving some level of physiological receptor function is desirable. A deeper understanding of these differences will guide the rational design of antagonists for specific neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.